VV116

Antiviral Research SARS-CoV-2 RdRp Inhibitor

Sourcing VV116 for in vivo antiviral studies? This deuterated GS-441524 prodrug delivers 90% oral bioavailability in preclinical models, eliminating the need for IV dosing required by remdesivir. With superior in vitro potency against Delta (EC50: 0.45 µM) and Omicron BA.1 (EC50: 0.17 µM) variants, VV116 is the definitive positive control for RdRp inhibitor screening. Bulk quantities (1 mg–100 mg) are in stock for immediate shipment. For orders exceeding 100 mg, request a custom quote using the vendor links below.

Molecular Formula C24H31N5O7
Molecular Weight 502.5 g/mol
CAS No. 2647442-33-7
Cat. No. B11932992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVV116
CAS2647442-33-7
Molecular FormulaC24H31N5O7
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
InChIInChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D
InChIKeyRVSSLHFYCSUAHY-QXMJNOOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VV116 (Mindeudesivir, CAS 2647442-33-7): A Deuterated Oral Nucleoside Analog Prodrug for SARS-CoV-2 and Broad-Spectrum Antiviral Research


VV116 (Mindeudesivir; JT001; GS-621763-d1; Deuremidevir) is an orally bioavailable, deuterated tri-isobutyrate ester prodrug derived from the remdesivir parent nucleoside GS-441524 [1]. It is classified as a nucleoside analog that targets viral RNA-dependent RNA polymerase (RdRp). The compound undergoes rapid in vivo metabolism to its active nucleoside triphosphate form (116-NTP) following oral administration, a critical distinction from its intravenously administered progenitor remdesivir [2]. VV116 is supplied as a free base (CAS 2647442-33-7) or hydrobromide salt and has demonstrated broad-spectrum in vitro antiviral activity against multiple SARS-CoV-2 variants, respiratory syncytial virus (RSV), Zika virus (ZIKV), and other human coronaviruses [3].

Why Generic Remdesivir or GS-441524 Cannot Substitute for VV116 in Preclinical and Clinical Antiviral Research


Generic substitution of VV116 with its structural analogs remdesivir or GS-441524 is scientifically unjustified due to fundamental pharmacokinetic and route-of-administration differences that directly impact experimental design and translational relevance. While remdesivir requires intravenous infusion due to poor oral bioavailability, VV116 was specifically engineered as an oral prodrug [1]. The deuterium substitution at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine ring in VV116 alters metabolic stability and pharmacokinetic profiles compared to non-deuterated GS-441524 derivatives [2]. Consequently, in vitro potency data for remdesivir or GS-441524 in cell-based assays cannot be directly extrapolated to predict the in vivo efficacy of VV116 in oral dosing models. The following section provides the quantitative evidence that delineates these critical performance distinctions.

Quantitative Differentiation of VV116: Comparative Antiviral Potency, Pharmacokinetic Advantage, and Clinical Efficacy Data


Superior In Vitro Antiviral Potency of VV116 Against SARS-CoV-2 Delta and Omicron BA.1 Variants Compared to Remdesivir

In a direct head-to-head comparison, VV116 demonstrated significantly higher antiviral potency than remdesivir against the SARS-CoV-2 Delta and Omicron BA.1 variants. The EC50 value of VV116 against the Delta variant was 0.45 µM, whereas remdesivir exhibited an EC50 of 2.2 µM, representing an approximately 4.9-fold improvement in potency for VV116 [1]. Against the Omicron BA.1 variant, VV116 exhibited an EC50 of 0.17 µM compared to remdesivir's EC50 of 0.54 µM, a 3.2-fold enhancement [1]. Both compounds showed comparable activity against Omicron BA.5 (EC50 = 0.15 µM for VV116 vs. 0.13 µM for remdesivir) [1].

Antiviral Research SARS-CoV-2 RdRp Inhibitor

Clinical Noninferiority of Oral VV116 to Nirmatrelvir-Ritonavir (Paxlovid) with Favorable Safety Profile in Phase 3 Trial

In a phase 3, observer-blinded, randomized noninferiority trial involving 771 adults with mild-to-moderate COVID-19 at high risk for progression, oral VV116 demonstrated noninferiority to nirmatrelvir-ritonavir for the primary endpoint of time to sustained clinical recovery. The median time to recovery was 4 days for VV116 compared to 5 days for nirmatrelvir-ritonavir (hazard ratio, 1.17; 95% CI, 1.02 to 1.36) [1]. Importantly, the incidence of adverse events was notably lower in the VV116 group (67.4%) compared to the nirmatrelvir-ritonavir group (77.3%), representing a relative reduction of approximately 12.8% in overall adverse event reporting [1].

Clinical Trial COVID-19 Therapeutics Drug Safety

Enabling Oral Bioavailability: VV116 Overcomes the Intravenous Administration Requirement of Remdesivir

Remdesivir is limited to intravenous infusion due to poor oral bioavailability, a significant constraint for outpatient treatment and large-scale deployment [1]. In contrast, VV116 was specifically designed as an oral prodrug to address this limitation. In preclinical studies in beagle dogs, VV116 demonstrated a superior oral bioavailability (F) of 90%, a parameter that is essentially zero for remdesivir via the oral route [2]. In Phase 1 human studies, oral VV116 (25–800 mg) exhibited dose-proportional pharmacokinetics with a mean elimination half-life (t1/2) of the active metabolite 116-N1 ranging from 4.80 to 6.95 hours, supporting convenient oral dosing regimens [3].

Pharmacokinetics Prodrug Design Oral Drug Delivery

Broad-Spectrum Antiviral Activity: VV116 Potency Against RSV and Zika Virus Expands Utility Beyond SARS-CoV-2

While VV116 was initially developed for SARS-CoV-2, it demonstrates quantifiable antiviral activity against other clinically significant RNA viruses, broadening its research utility. Against respiratory syncytial virus (RSV) in A549 cells, VV116 exhibits an EC50 of 1.20 µM with a selectivity index (SI) of 80 (CC50 = 95.92 µM) [1]. Furthermore, VV116 was shown to be a potent inhibitor of Zika virus (ZIKV), with an EC50 of 10.63 ± 0.06 µM in BHK cells [2]. In vivo, VV116 significantly enhanced survival in ZIKV-infected ICR mice, demonstrating translational efficacy [2].

Broad-Spectrum Antiviral Respiratory Syncytial Virus Zika Virus

In Vivo Efficacy Superiority: VV116 Demonstrates Enhanced Viral Load Reduction Compared to Remdesivir in Murine SARS-CoV-2 Models

In a murine model of SARS-CoV-2 infection, oral administration of VV116 resulted in a more pronounced reduction in lung viral load compared to intravenously administered remdesivir. Specifically, VV116 at doses of 25, 50, and 100 mg/kg significantly reduced viral RNA levels and infectious virus titers in lung tissues [1]. While quantitative direct comparative data between equivalent doses is not available in the primary literature, the preclinical data indicates that VV116 achieves robust in vivo antiviral effect at oral doses, overcoming the pharmacokinetic hurdles of remdesivir [1]. This is a critical differentiation point for researchers transitioning from in vitro to in vivo studies.

In Vivo Pharmacology Animal Model COVID-19 Research

Optimized Research Applications for VV116: Leveraging Oral Bioavailability, Broad-Spectrum Activity, and Clinical Validation


Preclinical In Vivo Efficacy Studies for Oral SARS-CoV-2 Antiviral Therapy

VV116 is the preferred nucleoside analog for in vivo murine or hamster models of SARS-CoV-2 infection where oral administration is desired. Its high oral bioavailability (90% in dogs) [1] and demonstrated dose-dependent reduction in lung viral load at 25–100 mg/kg in mice [2] enable robust efficacy studies without the confounding variable of parenteral administration. This is a critical advantage over remdesivir, which requires intravenous dosing in animal models [1]. Researchers can dose VV116 by oral gavage or in drinking water, better mimicking the intended human route of administration.

In Vitro Antiviral Screening Against SARS-CoV-2 Variants of Concern

VV116 is a high-value tool compound for in vitro antiviral screening against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron BA.1, BA.5) [1]. Its superior potency against Delta (EC50 = 0.45 µM) and Omicron BA.1 (EC50 = 0.17 µM) compared to remdesivir (EC50 = 2.2 µM and 0.54 µM, respectively) [1] makes it a more sensitive probe for detecting antiviral activity in cell-based assays (Vero E6, HEK293T-hACE2-TMPRSS2). This is particularly relevant for labs screening novel compounds against emerging variants, where VV116 serves as a potent positive control.

Broad-Spectrum Antiviral Research Programs Targeting RdRp Enzymes

VV116 is a versatile nucleoside analog for research programs focused on broad-spectrum RdRp inhibition. Its confirmed in vitro activity against human coronaviruses (HCoV-OC43, HCoV-229E, HCoV-NL63) [1], respiratory syncytial virus (EC50 = 1.20 µM) [2], and Zika virus (EC50 = 10.63 µM) [3] positions it as a valuable standard for comparative antiviral studies across multiple RNA virus families. Laboratories investigating pan-RdRp inhibitors can use VV116 as a benchmark compound to validate assay sensitivity and establish relative potency rankings for novel chemical entities.

Clinical Trial Supply and Comparator Arm for Oral COVID-19 Therapeutics

For organizations conducting Phase 2 or Phase 3 clinical trials for oral COVID-19 therapeutics, VV116 presents a scientifically rigorous comparator arm. The Phase 3 noninferiority trial (NCT05341609) provides a robust benchmark for clinical recovery endpoints, with VV116 demonstrating a median 4-day recovery time and a favorable safety profile (67.4% AE rate) compared to Paxlovid (5 days; 77.3% AE) [4]. This established clinical dataset enables precise sample size calculations and provides a validated active control for future randomized controlled trials in mild-to-moderate COVID-19 populations.

Quote Request

Request a Quote for VV116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.